molecular formula C14H19NO5S B2430925 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide CAS No. 898425-17-7

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide

Cat. No.: B2430925
CAS No.: 898425-17-7
M. Wt: 313.37
InChI Key: TYAZVUGRKXIKQC-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutics. This molecule incorporates a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety, a structural feature known to enhance metabolic stability in drug candidates, as demonstrated in related compounds developed as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . The 3,5-dimethoxy-N-methylbenzamide group is a privileged structure that often contributes to target binding and potency. Compounds with this general structural framework are frequently explored for their potential to interact with central nervous system targets, given the role of GIRK channels in regulating neuronal excitability in processes such as pain perception, epilepsy, and anxiety . Researchers can utilize this high-purity compound as a key intermediate or a chemical probe for investigating structure-activity relationships (SAR), optimizing pharmacokinetic properties, and developing new activators or inhibitors for ion channels and other biological targets. This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,5-dimethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-15(11-4-5-21(17,18)9-11)14(16)10-6-12(19-2)8-13(7-10)20-3/h6-8,11H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAZVUGRKXIKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophenyl intermediate. This intermediate is then reacted with 3,5-dimethoxy-N-methylbenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

Anticancer Potential

Case studies have shown that derivatives of compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide exhibit promising anticancer activity. For example, research on related compounds has indicated their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Applications in Medicinal Chemistry

This compound has potential applications in:

  • Cardiovascular Therapy : As a GIRK channel activator, it may help regulate heart rhythm and reduce arrhythmias.
  • Neurological Disorders : Its ability to modulate neuronal excitability could be beneficial in treating conditions like epilepsy or Parkinson's disease.
  • Anticancer Treatments : Further exploration into its anticancer properties could lead to the development of new therapeutic agents targeting specific cancer types.

Case Studies and Research Findings

StudyFindings
Demonstrated apoptosis induction in cancer cell lines through specific molecular pathways.
Identified as a potent GIRK channel activator with potential therapeutic benefits in neurological disorders.
Explored structural modifications leading to enhanced biological activity compared to simpler analogs.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in regulating cellular excitability and are involved in various physiological processes. The compound acts as an activator of GIRK channels, modulating their activity and influencing downstream signaling pathways .

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide is a complex organic compound with potential pharmacological applications. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O3S. It features a tetrahydrothiophene moiety, which contributes to its unique biological properties. The presence of methoxy groups enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Research indicates that compounds with similar structures often exhibit:

  • Antibacterial Activity : In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Preliminary results suggest potential efficacy against fungal pathogens.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

Antibacterial and Antifungal Activity

A study evaluating the antibacterial and antifungal properties of related compounds found that those containing the tetrahydrothiophene structure exhibited significant activity. For instance, derivatives tested against Staphylococcus aureus and Candida albicans showed promising results with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .

Compound Target Pathogen MIC (µg/mL) Activity
Compound AStaphylococcus aureus625Excellent
Compound BCandida albicans500Good
Compound CEscherichia coli>2000None

Anticancer Activity

In a separate investigation focusing on anticancer properties, several derivatives were tested against A549 lung cancer cell lines. The results indicated that certain compounds exhibited high cytotoxicity, with IC50 values ranging from 11.20 to 59.61 µg/mL .

Compound Cell Line IC50 (µg/mL) Effectiveness
Compound DA54911.20Highly Effective
Compound EA54915.73Effective
Compound FA54959.61Moderate

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial effects of this compound against multi-drug resistant strains of bacteria. The compound's ability to inhibit bacterial growth was attributed to its structural features that allow for effective binding to bacterial enzymes.
  • Anticancer Research : Another study examined the compound's effects on various cancer cell lines, revealing that it induced apoptosis in A549 cells through the activation of caspase pathways. This mechanism suggests potential for development as a therapeutic agent in cancer treatment.

Q & A

Basic: What synthetic routes are recommended for N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound’s synthesis typically involves coupling a 3,5-dimethoxy-N-methylbenzamide derivative with a functionalized tetrahydrothiophene-1,1-dioxide moiety. Key steps include:

  • Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) with HOBt to activate the carboxylic acid group, as demonstrated in analogous benzamide syntheses .
  • Tetrahydrothiophene Ring Functionalization : Introduce sulfone groups via oxidation of tetrahydrothiophene intermediates using oxidizing agents like mCPBA or H₂O₂.
  • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility) and temperature (e.g., 0–25°C) to minimize side reactions. Reference yields from similar compounds (e.g., 67% for Method C in benzamide derivatives) .

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